molecular formula C22H23N3O2S B3438222 2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone

2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone

Cat. No.: B3438222
M. Wt: 393.5 g/mol
InChI Key: JXRBRQFFKPHJIS-UHFFFAOYSA-N
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Description

The compound “2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone” is a complex organic molecule. It contains several functional groups, including an allyl group, a methoxyphenyl group, a 1,2,4-triazole ring, a thioether linkage, and a 2,4-dimethylphenyl ethanone group .


Synthesis Analysis

While the exact synthesis of this compound is not available, it may involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the allyl and methoxyphenyl groups, and the formation of the thioether linkage . The synthesis could potentially involve protecting group strategies to prevent unwanted side reactions .


Molecular Structure Analysis

The molecule has several interesting structural features. The 1,2,4-triazole ring is a heterocyclic ring containing two nitrogen atoms and one sulfur atom. The allyl group could potentially participate in reactions involving the double bond, and the methoxyphenyl group could be involved in aromatic substitution reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to its functional groups. For example, the allyl group could participate in reactions involving the double bond, such as addition or oxidation reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar methoxy group and the potentially charged triazole ring could influence its solubility in different solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the 1,2,4-triazole ring and other functional groups, it could be of interest in medicinal chemistry or materials science .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-5-11-25-21(17-7-6-8-18(13-17)27-4)23-24-22(25)28-14-20(26)19-10-9-15(2)12-16(19)3/h5-10,12-13H,1,11,14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRBRQFFKPHJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dimethylphenyl)ethanone

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